molecular formula C12H16O2 B1530704 Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- CAS No. 22489-76-5

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl-

Cat. No.: B1530704
CAS No.: 22489-76-5
M. Wt: 192.25 g/mol
InChI Key: ZIPGUANHDPOQTD-UHFFFAOYSA-N
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Description

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- is an organic compound with the molecular formula C12H16O2. It is also known by its synonym, 3-(4-Methoxyphenyl)-2,2-dimethylpropanal. This compound is characterized by a benzene ring substituted with a methoxy group and a propanal group with two methyl groups at the alpha position. It is a colorless liquid with a boiling point of approximately 274.8°C at 760 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- typically involves the reaction of 4-methoxybenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Bromination using bromine in acetic acid.

Major Products Formed

Scientific Research Applications

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The methoxy group on the benzene ring can participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The alpha,alpha-dimethyl substitution also provides steric hindrance, affecting the compound’s chemical behavior and making it distinct from its analogs .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,9-13)8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPGUANHDPOQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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